molecular formula C9H7ClN2O2 B11733631 2-(4-Chloro-2-cyanophenoxy)acetamide

2-(4-Chloro-2-cyanophenoxy)acetamide

Cat. No.: B11733631
M. Wt: 210.62 g/mol
InChI Key: SPRWXFQRZJFSMC-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-cyanophenoxy)acetamide is an organic compound with the molecular formula C9H7ClN2O2 It is a derivative of phenoxyacetamide and contains a chloro and cyano group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-cyanophenoxy)acetamide typically involves the reaction of 4-chloro-2-cyanophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-cyanophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-cyanophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-cyanophenoxy)acetamide is unique due to the presence of both chloro and cyano groups on the phenyl ring, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(4-chloro-2-cyanophenoxy)acetamide

InChI

InChI=1S/C9H7ClN2O2/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3H,5H2,(H2,12,13)

InChI Key

SPRWXFQRZJFSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)OCC(=O)N

Origin of Product

United States

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